molecular formula C18H24O3 B14134481 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid CAS No. 1157673-22-7

1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid

Katalognummer: B14134481
CAS-Nummer: 1157673-22-7
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: JNJNJEGHGIOPDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid is an organic compound with a complex structure that includes a cyclohexane ring, a phenyl group with two methyl substituents, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid typically involves multiple steps. One common method includes the reaction of 2,4-dimethylbenzaldehyde with cyclohexanone in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Vergleich Mit ähnlichen Verbindungen

  • 1-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexaneacetic acid
  • 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexaneacetic acid
  • 1-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexaneacetic acid

Uniqueness: 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds .

Eigenschaften

CAS-Nummer

1157673-22-7

Molekularformel

C18H24O3

Molekulargewicht

288.4 g/mol

IUPAC-Name

2-[1-[2-(2,4-dimethylphenyl)-2-oxoethyl]cyclohexyl]acetic acid

InChI

InChI=1S/C18H24O3/c1-13-6-7-15(14(2)10-13)16(19)11-18(12-17(20)21)8-4-3-5-9-18/h6-7,10H,3-5,8-9,11-12H2,1-2H3,(H,20,21)

InChI-Schlüssel

JNJNJEGHGIOPDX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C(=O)CC2(CCCCC2)CC(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.